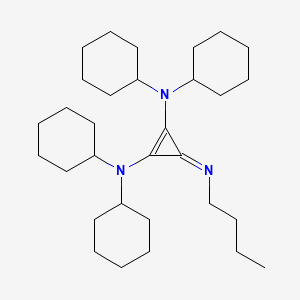

1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine

Description

1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine (hereafter referred to as Compound 1) is a cyclopropenimine-based superbase with a conjugate acid pKa of ~27, significantly higher than traditional superbases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, pKa = 23.56) . Its structure features a cyclopropenimine core substituted with a n-butyl group and two dicyclohexylamino groups, which confer exceptional basicity and stability. Compound 1 crystallizes as a hydrochloride salt monobenzene solvate ([1H]Cl·C₆H₆) in the P2₁/n space group, with bond lengths (e.g., C–N distances of 1.3450–1.3539 Å) indicative of aromatic stabilization in the conjugate acid .

Compound 1 is widely utilized in enantioselective Brønsted base catalysis, particularly in Mannich and Michael reactions, due to its ability to stabilize transition states via CH/O interactions and its enhanced catalytic efficiency . It is commercially available as a hydrochloride salt (Sigma-Aldrich #L511188) and has been optimized for greener chemistry applications .

Properties

Molecular Formula |

C31H53N3 |

|---|---|

Molecular Weight |

467.8 g/mol |

IUPAC Name |

3-butylimino-1-N,1-N,2-N,2-N-tetracyclohexylcyclopropene-1,2-diamine |

InChI |

InChI=1S/C31H53N3/c1-2-3-24-32-29-30(33(25-16-8-4-9-17-25)26-18-10-5-11-19-26)31(29)34(27-20-12-6-13-21-27)28-22-14-7-15-23-28/h25-28H,2-24H2,1H3 |

InChI Key |

WNYVDRKZSLSJLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C1C(=C1N(C2CCCCC2)C3CCCCC3)N(C4CCCCC4)C5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Polystyrene-Supported Synthesis

A heterogeneous variant immobilizes the cyclopropenimine on polystyrene beads for recyclable catalysis.

Procedure :

- Coupling Reaction : React 4-bromo-phenylalaninol with a styryl cyclopropenium salt via Suzuki-Miyaura cross-coupling.

- Co-Polymerization : Polymerize with styrene (STY) and divinylbenzene (DVB) at 80°C for 24 hours.

Key Data :

Scale-Up and Industrial Considerations

Large-scale synthesis (e.g., 25 g batches) employs identical protocols with optimized solvent volumes.

Challenges :

Chemical Reactions Analysis

Enantioselective Michael Reactions

This compound demonstrates exceptional performance in asymmetric Michael additions between glycine imines and α,β-unsaturated carbonyl compounds. Key findings include:

-

Solvent Effects : Polar aprotic solvents like THF and CH₂Cl₂ reduce enantioselectivity, while nonpolar solvents (toluene, 1,4-dioxane) enhance both reaction rate and stereocontrol (Table 1) .

-

Catalytic Efficiency : Reactions achieve ≥95% yield and up to 99% enantiomeric excess (ee) in optimized conditions .

Table 1: Solvent Impact on Michael Reaction Performance

| Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Toluene | 2.4 | 5 | 95 | 99 |

| 1,4-Dioxane | 2.3 | 8 | 95 | 98 |

| THF | 7.5 | 24 | 95 | 89 |

| CH₂Cl₂ | 9.1 | 10 | 95 | 86 |

| Data sourced from controlled solvent screens . |

Mannich Reactions

The catalyst enables stereoselective Mannich reactions between glycine imines and N-Boc-aldimines, producing β-amino acid derivatives:

-

Substrate Scope : Compatible with methyl, benzyl, and tert-butyl glycinates (Table 2) .

-

Scale-Up Feasibility : Demonstrated at preparative scales (25 g product) without compromising selectivity .

Table 2: Substrate Variations in Mannich Reactions

| Glycinate | Aldimine | Yield (%) | ee (%) | dr* |

|---|---|---|---|---|

| t-Butyl | N-Boc-benzaldimine | 90 | 97 | 19:1 |

| Benzyl | p-MeO-Benzaldimine | 85 | 95 | 15:1 |

| Methyl | p-CF₃-Benzaldimine | 70 | 80 | 10:1 |

| dr = diastereomeric ratio . |

Reaction Mechanism and Transition State Analysis

The catalytic cycle involves:

-

Deprotonation : The cyclopropenimine abstracts a proton from the glycine imine, generating a reactive enolate .

-

Transition State Organization : Multiple hydrogen bonds between the catalyst and substrates align reactants for stereoselective C–C bond formation (Figure 1) .

-

Rate-Limiting Step : Carbon–carbon bond formation is identified as the turnover-limiting step via ONIOM hybrid calculations .

Key Mechanistic Features :

-

Catalyst basicity (pKₐ ≈ 26 in MeCN) enables efficient deprotonation .

-

Aromatic delocalization in the protonated catalyst stabilizes transition states .

Structural and Electronic Contributions to Catalysis

-

Dicyclohexylamino Substituents : Critical for enantiocontrol, as bulkier groups improve transition-state organization .

-

CH⋯O Interactions : Preorganize substrates in both ground and transition states, enhancing selectivity .

-

Crystallographic Data : Protonated catalyst forms a planar, aromatic structure with delocalized C–N bonds (avg. 1.32 Å) .

Stability and Practical Considerations

-

Catalyst Stability : Modified derivatives with electron-withdrawing groups exhibit improved air and moisture stability .

-

Limitations : Reduced performance with highly electron-deficient aldimines (e.g., p-CF₃ derivatives) due to weaker H-bonding .

This compound’s versatility in asymmetric synthesis is underscored by its ability to mediate multiple bond-forming processes with high fidelity, positioning it as a valuable tool in pharmaceutical and fine-chemical synthesis. Continued research focuses on expanding its substrate scope and mechanistic understanding .

Scientific Research Applications

Cyclopropenimine Superbase

Cyclopropenimines, particularly chiral versions, serve as Brønsted base catalysts in various enantioselective reactions, such as Michael and Mannich reactions . Studies show the importance of dicyclohexylamino substituents in these reactions, influencing both the reaction rate and enantioselectivity . An unusual catalyst CH⋯O interaction contributes to ground state and transition state organization . Research has led to the creation of more stable catalysts, expanding the applications of asymmetric cyclopropenimine catalysis .

Lactide Polymerization

Cyclopropenimine superbases are used in lactide polymerization through competitive initiation processes .

Catalyst

This compound is suitable as a reagent type catalyst .

Other Applications

- Material Science: Employed in various material science applications .

- Chemical Synthesis: Used as a reagent in chemical synthesis .

Crystal Structure

The acid chloride salt structure of N-butyl-2,3-bis(dicyclohexylamino)cyclopropenimine has been reported . Crystals can be obtained through a diffusion process using benzene and hexanes, with the yield improved by adding HCl .

Sustainability

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine involves its function as a Brønsted base catalyst. It facilitates chemical reactions by accepting protons from other molecules, thereby increasing the reaction rate . The molecular targets and pathways involved include various proton transfer processes essential for organic synthesis .

Comparison with Similar Compounds

Structural Features

Compound 1 is distinguished by its dicyclohexylamino substituents and n-butyl group. Key structural comparisons with analogous cyclopropenimines include:

Key Observations :

Basicity and Aromatic Stabilization

Compound 1 exhibits superior basicity (pKa ~27) due to aromatic stabilization of its conjugate acid. Comparisons include:

Key Observations :

Catalytic Performance

Compound 1 outperforms related catalysts in reaction rates and enantioselectivity:

Key Observations :

- Compound 1 achieves a fivefold faster initial reaction rate than diisopropylamino-substituted analogs due to enhanced transition-state organization .

- The dicyclohexylamino groups mediate enantioselectivity by enforcing a rigid chiral environment .

Stability and Practical Utility

Compound 1 demonstrates exceptional stability, critical for industrial applications:

| Compound Name | Solid-State Half-Life | Solution Half-Life (CH₃CN, 25°C) |

|---|---|---|

| Compound 1 | >5 years | 36 hours |

| Diisopropylamino analog ([23]) | <1 month | 6 hours |

| Indanol-derived catalyst ([36]) | >5 years | 48 hours |

Key Observations :

- The dicyclohexylamino substituents in Compound 1 reduce decomposition rates by sterically shielding the reactive cyclopropenimine core .

- Commercial availability as a stable hydrochloride salt ([1H]Cl) enhances practicality .

Biological Activity

1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and structural characteristics that contribute to its functionality.

Structure

The compound features a cyclopropenimine core that is substituted with dicyclohexylamino groups and a butyl chain. The unique structure imparts significant basicity and stability, making it a candidate for various chemical reactions and biological applications.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C_{19}H_{32}N_{3} |

| Molecular Weight | 316.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anti-Inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study assessing various cyclic imides, it was found that certain derivatives demonstrated high efficacy in reducing paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Paw Edema Reduction

In vivo studies showed that specific derivatives of cyclic imides achieved up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib and diclofenac. The structure-activity relationship (SAR) indicated that modifications on the cyclopropene core could enhance or diminish anti-inflammatory effects .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro assays revealed modest cytotoxicity with a percentage growth inhibition (GI%) ranging from 2/59 to 5/59 at a concentration of 10 µM when compared to the standard drug imatinib, which exhibited a GI% of 20/59 .

Table 2: Cytotoxicity Data

| Cell Line | % Growth Inhibition (10 µM) |

|---|---|

| Leukemia | 5/59 |

| Non-small cell lung | 3/59 |

| Colon | 4/59 |

| CNS | 2/59 |

| Melanoma | 3/59 |

Enantioselective Bronsted Base Catalysis

This compound has been explored for its role as a Bronsted base catalyst in organic reactions. Its high basic strength allows it to facilitate reactions such as Mannich reactions with significant enantioselectivity and diastereocontrol .

Structural Insights

The crystal structure analysis reveals that protonation leads to the delocalization of double bonds across the cyclopropene ring, contributing to its stability and reactivity . The bond lengths observed in the protonated form suggest an aromatic character, which enhances its chemical reactivity.

Table 3: Comparative Bond Lengths

| Bond Type | Length (Å) |

|---|---|

| C—N (Imine) | 1.319 |

| C—N (Amine) | 1.3248 / 1.331 |

| C—C (Cyclopropene) | 1.388 |

Q & A

Q. Why are dicyclohexylamino substituents critical for the catalytic performance of 1-butyl-2,3-bis(dicyclohexylamino)cyclopropenimine, despite their lower basicity compared to smaller substituents?

Methodological Insight: Experimental comparisons using substituents with varying steric demands (e.g., diisopropylamino vs. dicyclohexylamino) reveal that bulkier groups enhance enantioselectivity and stabilize transition states through CH/O interactions. Kinetic studies (initial rate measurements) and enantiomeric excess (ee) analysis via chiral HPLC demonstrate that steric effects outweigh basicity in determining catalytic efficiency .

Q. How should researchers design experiments to evaluate the impact of amino substituents on cyclopropenimine catalysts?

Methodological Insight: Use a systematic SAR (structure-activity relationship) approach:

- Synthesize analogs with varied substituents (e.g., alkyl, cycloalkyl).

- Measure basicity via pKₐ or pKₐH⁺ in acetonitrile .

- Compare reaction rates (e.g., Michael or Mannich reactions) and ee values under standardized conditions.

- Analyze transition-state organization via X-ray crystallography or computational modeling .

Q. What are the recommended handling and storage protocols for this compound to maintain stability?

Methodological Insight: Store as a solid at room temperature under inert atmospheres (N₂/Ar). Monitor decomposition via ¹H NMR in solution (e.g., track proton signals of decomposition byproducts). Stability half-life in solution is ~36 hours; use freshly prepared solutions for optimal reactivity .

Advanced Research Questions

Q. What structural modifications improve the stability of cyclopropenimine catalysts without compromising reactivity?

Methodological Insight: Introduce rigid aromatic backbones (e.g., indanol-derived catalysts) to reduce conformational flexibility. Stability assessments via accelerated aging studies (e.g., heating in solution) and half-life calculations show indanol derivatives exhibit 5-year solid-state stability and 36-hour solution stability .

Q. How can kinetic studies resolve contradictions between catalyst basicity and enantioselectivity?

Methodological Insight: Perform time-resolved kinetic profiling (e.g., initial rate measurements at 10-minute intervals) to decouple intrinsic reactivity from decomposition effects. Compare turnover frequencies (TOF) and activation parameters (ΔG‡) using Eyring plots .

Q. What methodologies expand the substrate scope of cyclopropenimine-catalyzed enantioselective reactions?

Methodological Insight: Screen diverse electrophiles (e.g., aliphatic vs. aromatic imines) and pronucleophiles (e.g., glycine tert-butyl ester) under optimized conditions (solvent: THF, temperature: –40°C). Use high-throughput experimentation (HTE) to identify outliers, followed by DFT calculations to rationalize steric/electronic effects .

Q. How should researchers address data contradictions when substituent modifications increase reaction rates but reduce enantioselectivity?

Methodological Insight: Conduct multivariate analysis (e.g., DoE—Design of Experiments) to balance steric bulk and electronic effects. Use dual-parameter optimization (e.g., substituent size vs. catalyst basicity) and validate with enantioselective Mannich reactions .

Q. What synthetic strategies enable the preparation of higher-order cyclopropenimine superbases?

Methodological Insight: Incorporate cyclopropenimine cores into phosphazene or guanidine frameworks via multi-step synthesis. Characterize basicity using UV-Vis titration with indicator dyes (e.g., 4-nitroaniline) in acetonitrile .

Q. How are pKₐH⁺ values measured for cyclopropenimine derivatives, and what do they reveal about catalytic mechanisms?

Methodological Insight: Use the "Cox-Yates method" with overlapping indicators (e.g., 2,4-dinitroaniline) in dry MeCN. Correlate pKₐH⁺ with catalytic efficiency in deprotonation steps; higher basicity (>24 pKₐH⁺) correlates with faster HOMO-raising activation .

Q. What experimental approaches mitigate the trade-off between catalyst stability and reactivity in prolonged reactions?

Methodological Insight: Pre-catalyst strategies (e.g., HCl salts) to enhance shelf stability. In situ regeneration via additives (e.g., molecular sieves) to scavenge moisture. Monitor reaction progress via in situ IR or LC-MS to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.